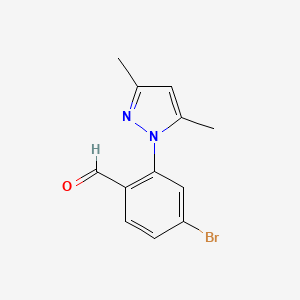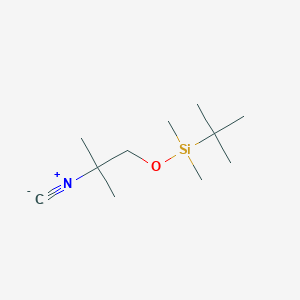
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane is an organic compound with the molecular formula C11H23NOSi. It is a silane derivative characterized by the presence of an isocyano group and a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of new chemical bonds. The molecular pathways involved in these reactions are influenced by the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(ethynyl)dimethylsilane: Similar in structure but contains an ethynyl group instead of an isocyano group.
Tert-butyl isocyanide: Contains an isocyano group but lacks the silane moiety.
Uniqueness
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane is unique due to the combination of the isocyano group and the silane moiety, which imparts distinct chemical reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H23NOSi |
|---|---|
Molekulargewicht |
213.39 g/mol |
IUPAC-Name |
tert-butyl-(2-isocyano-2-methylpropoxy)-dimethylsilane |
InChI |
InChI=1S/C11H23NOSi/c1-10(2,3)14(7,8)13-9-11(4,5)12-6/h9H2,1-5,7-8H3 |
InChI-Schlüssel |
FGIZTMORZPJGGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



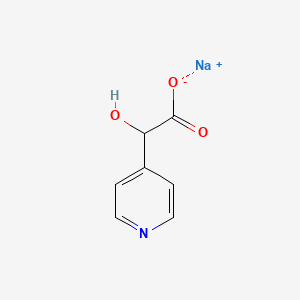
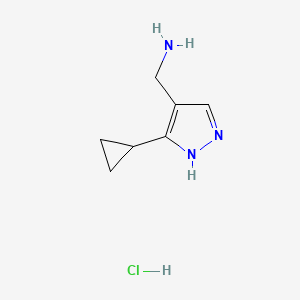


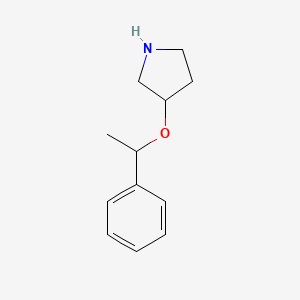
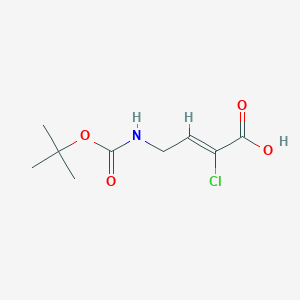
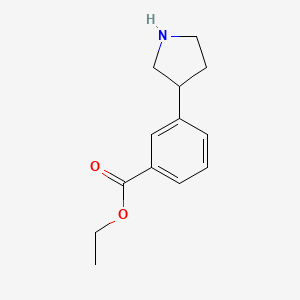
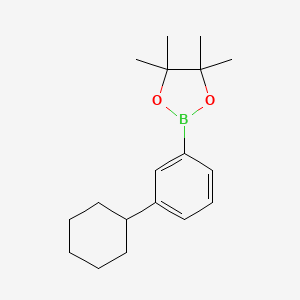
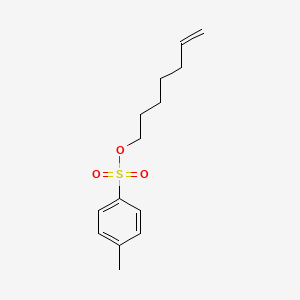
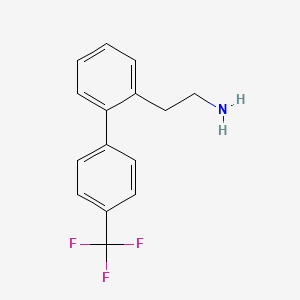
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
